REACTION_CXSMILES
|
[Li][CH3:2].[C:3]1([C:9]2[CH:10]=[CH:11][CH:12]=[N:13][CH:14]=2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>CCOCC>[CH3:2][C:12]1[CH:11]=[CH:10][C:9]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=2)=[CH:14][N:13]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]C
|
Name
|
|
Quantity
|
4.65 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1C=CC=NC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The Et2O was distilled off almost completely
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
25% aqueous NH4OAc (25 cc) was added
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with ethyl acetate (2×50 cc)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=C(C=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |